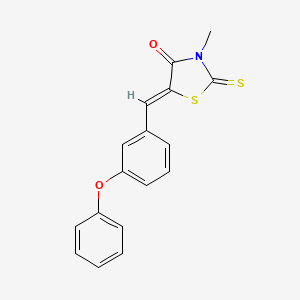![molecular formula C22H18F3IN4O3 B11675050 N'-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11675050.png)
N'-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound that features a combination of iodophenyl, pyrrole, nitrophenyl, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or similar method.
Introduction of the Iodophenyl Group: This can be achieved via electrophilic aromatic substitution or a coupling reaction.
Formation of the Hydrazide: The hydrazide moiety can be introduced through the reaction of an appropriate hydrazine derivative with an acyl chloride or ester.
Final Coupling: The final step involves coupling the pyrrole derivative with the nitrophenylacetohydrazide under suitable conditions, often using a condensation reaction.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a carboxylic acid or ketone.
科学的研究の応用
Chemistry
In chemistry, N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its unique combination of functional groups may impart desirable characteristics for various applications.
作用機序
The mechanism of action of N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
- N’-[(E)-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- N’-[(E)-[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide lies in its specific combination of functional groups, which may impart unique reactivity and properties compared to its analogs. The presence of the iodine atom, for example, could influence its electronic properties and reactivity in ways that differ from bromine or chlorine analogs.
特性
分子式 |
C22H18F3IN4O3 |
|---|---|
分子量 |
570.3 g/mol |
IUPAC名 |
N-[(E)-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H18F3IN4O3/c1-13-9-16(14(2)29(13)19-7-5-18(26)6-8-19)12-27-28-21(31)10-15-3-4-17(22(23,24)25)11-20(15)30(32)33/h3-9,11-12H,10H2,1-2H3,(H,28,31)/b27-12+ |
InChIキー |
DHXFKPQCXPHYSX-KKMKTNMSSA-N |
異性体SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B11674968.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11674976.png)
![(5Z)-2-[(2-chlorophenyl)amino]-5-(2,3-dichlorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11674980.png)
![5-[4-(Allyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11674982.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11674989.png)
![4-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11674997.png)
![(5Z)-5-{[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11674998.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11675009.png)
![2-{[(4-bromophenyl)carbonyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11675010.png)
![Ethyl 4-{[6-(4-benzylpiperidin-1-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazin-5-YL]amino}benzoate](/img/structure/B11675018.png)

![N'-{(3Z)-5-bromo-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B11675030.png)
![N-(naphthalen-1-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675054.png)
